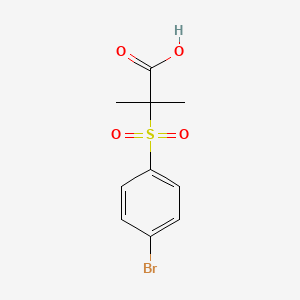

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid

Übersicht

Beschreibung

“2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid” is a complex organic compound. It contains a bromobenzenesulfonyl group attached to a 2-methylpropanoic acid . The bromobenzenesulfonyl group consists of a benzene ring with a bromine atom and a sulfonyl group attached . The 2-methylpropanoic acid, also known as isobutyric acid, is a carboxylic acid .

Synthesis Analysis

The synthesis of such a compound could involve the reaction of 4-bromobenzenesulfonyl chloride with 2-methylpropanoic acid . The sulfonyl chloride group in 4-bromobenzenesulfonyl chloride is highly reactive and can be replaced by other groups, such as the carboxylate ion from 2-methylpropanoic acid .Molecular Structure Analysis

The molecular structure of “2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid” would consist of a benzene ring with a bromine atom and a sulfonyl group attached, and a 2-methylpropanoic acid attached to the sulfonyl group .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For instance, the bromine atom on the benzene ring could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid” would depend on its structure. For instance, it would likely be a solid at room temperature given the presence of the benzene ring and sulfonyl group .Wissenschaftliche Forschungsanwendungen

Applications in Proton Exchange Membranes

Poly(2-acrylamido-2-methylpropanesulfonic acid) (PAMPS) derivatives are utilized in the creation of proton exchange membranes (PEMs) for fuel cells, benefiting from the sulfonic acid groups' excellent proton conduction abilities. However, the water-soluble nature of PAMPS necessitates modification to enhance the swelling and mechanical properties of the membranes. To address this, 1-methylimidazolium 2-acrylamido-2-methylpropanesulfonate ([MIm][AMPS]) was synthesized, showcasing compatibility with hydrophobic monomer oils, enabling the production of cross-linked copolymer membranes with improved thermal stability and mechanical properties (Diao et al., 2010).

Role in Synthetic Chemistry

The compound is explored as a synthetic equivalent in various chemical reactions. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate demonstrated behavior akin to a synthetic equivalent of methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate in its reactions with dimethyl malonate and methyl acetoacetate, leading to the formation of respective Michael adducts through nucleophilic attacks (Vasin et al., 2016).

Involvement in HIV-1 Infection Prevention

Compounds featuring the methylbenzenesulfonamide structure, including pyridine, benzenesulfonyl, and bromine atoms as active groups, are garnering interest for their potential as small molecular antagonists in preventing human HIV-1 infection. This includes the synthesis of compounds like 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, with detailed structural characterization and bioactivity evaluations highlighting their potential as candidate compounds for drug development (Cheng De-ju, 2015).

Utility in Bromination Reactions

The compound's derivatives have been utilized in bromination reactions involving organic substrates. Notably, various selenoxides, including diphenyl selenoxide and aryl benzyl selenoxides, acted as catalysts in the bromination of 4-pentenoic acid and other substrates using sodium bromide and hydrogen peroxide, reflecting the compound's role in facilitating effective and selective bromination processes (Goodman & Detty, 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)sulfonyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQKRUYZPIALKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobenzenesulfonyl)-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1520346.png)

![2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520355.png)

![[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine](/img/structure/B1520357.png)

![(NE)-N-[amino(dodecylsulfanyl)methylidene]-2-methoxyethan-1-amine hydrobromide](/img/structure/B1520358.png)

![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1520363.png)

![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)

![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)